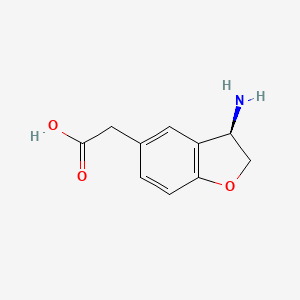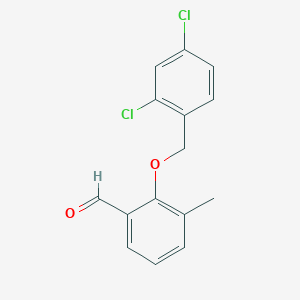
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of both acetyl and carboxyl functional groups attached to an isophthalic acid core, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid typically involves multi-step organic synthesis. One common method includes the reaction of 4-acetyl-2-aminobenzoic acid with isophthalic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid largely depends on its application. In the context of MOFs, the compound acts as a ligand that coordinates with metal ions to form a stable framework. The molecular targets and pathways involved include coordination with metal centers and the formation of robust, porous structures that can adsorb various molecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminoisophthalic acid: Similar in structure but lacks the acetyl group, making it less versatile in certain reactions.
5-((2-Hydroxybenzyl)amino)isophthalic acid: Contains a hydroxy group instead of an acetyl group, which affects its reactivity and applications.
Uniqueness
5-((4-Acetyl-2-carboxyphenyl)amino)isophthalic acid is unique due to the presence of both acetyl and carboxyl groups, which enhance its reactivity and make it suitable for a broader range of applications compared to its analogs.
Propiedades
Fórmula molecular |
C17H13NO7 |
|---|---|
Peso molecular |
343.29 g/mol |
Nombre IUPAC |
5-(4-acetyl-2-carboxyanilino)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C17H13NO7/c1-8(19)9-2-3-14(13(7-9)17(24)25)18-12-5-10(15(20)21)4-11(6-12)16(22)23/h2-7,18H,1H3,(H,20,21)(H,22,23)(H,24,25) |
Clave InChI |
DFIMKTGWBMKIRE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12938205.png)
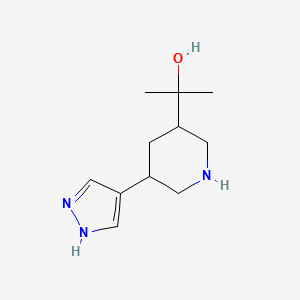
![(1H-Benzo[d]imidazol-2-yl)methyl 2H-chromene-3-carboxylate](/img/structure/B12938217.png)
![3-Bromo-2-(4-fluorophenyl)-6,6-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12938227.png)
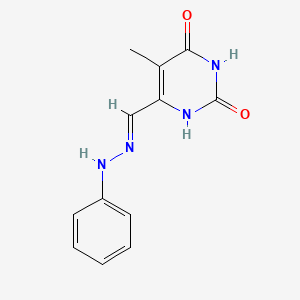

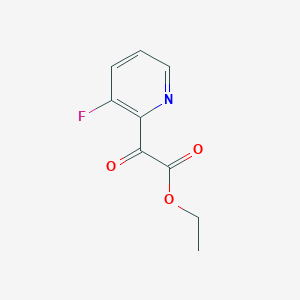
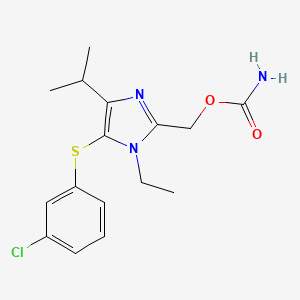

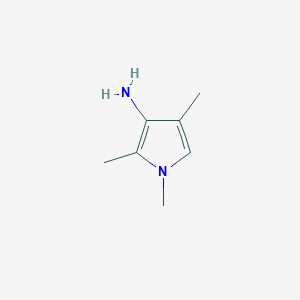
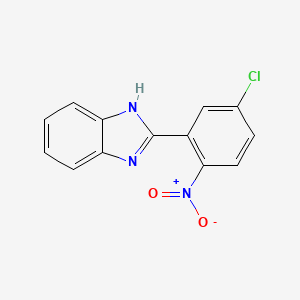
![2-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B12938270.png)
